CCT128930

Descripción general

Descripción

CCT128930 es un nuevo inhibidor ATP-competitivo de la quinasa serina-treonina AKT, también conocida como proteína quinasa B. Este compuesto se descubrió utilizando enfoques basados en fragmentos y en la estructura, y es un potente compuesto de pirrolopirimidina. Exhibe alta selectividad para AKT sobre la proteína quinasa A (PKA) al dirigirse a una sola diferencia de aminoácido . AKT se desregula con frecuencia en el cáncer, lo que la convierte en un objetivo atractivo para el desarrollo de fármacos contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

CCT128930 se sintetiza utilizando enfoques basados en fragmentos y en la estructura. Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente detalladas en la literatura pública. Implica la formación de una estructura central de pirrolopirimidina, que es un andamiaje común en la química medicinal .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están explícitamente documentados en la literatura disponible. Típicamente, la producción de tales compuestos implica técnicas de síntesis orgánica a gran escala, procesos de purificación y medidas estrictas de control de calidad para garantizar la alta pureza y la consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

CCT128930 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.

Reactivos de sustitución: Como los halógenos o los nucleófilos.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos de this compound .

Aplicaciones Científicas De Investigación

CCT128930 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de AKT y sus efectos posteriores.

Biología: Empleado en la investigación de biología celular y molecular para investigar el papel de AKT en la supervivencia celular, la proliferación y el crecimiento.

Medicina: Explorado como un posible agente anticancerígeno debido a su capacidad para inhibir AKT, que se desregula con frecuencia en el cáncer.

Industria: Utilizado en el desarrollo de marcadores farmacodinámicos y ensayos de biomarcadores para ensayos clínicos.

Mecanismo De Acción

CCT128930 ejerce sus efectos al inhibir selectivamente AKT. Se une al sitio de unión a ATP de AKT, evitando su activación y la posterior fosforilación de los sustratos posteriores. Esta inhibición conduce al bloqueo de la vía de señalización de fosfatidilinositol 3-quinasa (PI3K)-AKT-diana mamífera de la rapamicina (mTOR), lo que resulta en una disminución de la supervivencia, proliferación y crecimiento celulares . El compuesto ha mostrado una actividad antitumoral significativa en varios xenotrasplantes de tumores humanos .

Comparación Con Compuestos Similares

CCT128930 se compara con otros inhibidores de AKT similares, como:

GDC-0068: Otro inhibidor ATP-competitivo de AKT1.

MK-2206: Un inhibidor alostérico de AKT.

Perifosina: Un alquilfosfolípido que inhibe la activación de AKT.

Unicidad

This compound es único debido a su alta selectividad para AKT sobre PKA, lograda al dirigirse a una sola diferencia de aminoácido. También exhibe una potente actividad antiproliferativa y se ha utilizado para desarrollar nuevos ensayos de biomarcadores para ensayos clínicos .

Lista de compuestos similares

- GDC-0068

- MK-2206

- Perifosina

- Triciribina

- Ipatasertib

Actividad Biológica

CCT128930 is a novel, selective, and potent inhibitor of the AKT signaling pathway, which plays a critical role in various cancers. This compound has shown significant antitumor activity in preclinical studies, particularly in models of glioblastoma and breast cancer. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions as an ATP-competitive inhibitor of the AKT kinases, specifically targeting AKT2 with high selectivity. The compound binds to a unique site on the AKT protein, which allows it to inhibit phosphorylation at key residues that are crucial for AKT activation. This inhibition leads to downstream effects on various substrates involved in cell proliferation and survival.

Key Findings:

- Selectivity : this compound exhibits a 28-fold selectivity for AKT2 over PKA and 20-fold over p70S6K, making it a highly specific agent for targeting the AKT pathway .

- Pharmacodynamics : In vitro studies have demonstrated that this compound induces G1 cell cycle arrest in PTEN-null U87MG glioblastoma cells, indicating effective blockade of the AKT pathway .

- In Vivo Efficacy : In xenograft models, this compound has shown substantial antitumor effects. For instance, in U87MG and HER2-positive BT474 breast cancer models, treatment resulted in tumor growth inhibition with T/C ratios of 48% and 29%, respectively .

Biological Activity in Cancer Models

This compound has been evaluated across various cancer types, demonstrating its potential as a therapeutic agent.

| Cancer Type | Model Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Glioblastoma | U87MG Xenograft | 50 (i.p., daily) | 48 |

| Breast Cancer | BT474 Xenograft | 40 (i.p., twice daily) | 29 |

| Osteosarcoma | U2OS and MG-63 Cells | Varies | Dose-dependent inhibition |

Case Studies and Research Findings

- Preclinical Pharmacology : A study highlighted that this compound effectively inhibited phosphorylation of multiple AKT substrates in both in vitro and in vivo settings. For example, significant decreases in phosphorylated PRAS40 were observed in treated mouse whisker follicles .

- Clinical Relevance : Research indicates that increased levels of phosphorylated AKT (pAKT) serve as biomarkers for sensitivity to therapies targeting the EGFR pathway in breast cancer patients. This suggests that this compound could be beneficial for patients exhibiting high pAKT levels .

- Selective Inhibition of TRPM7 Channel : Recent studies have also explored the ability of this compound to inhibit the TRPM7 ion channel, which is implicated in cancer cell proliferation. The compound binds selectively to TRPM7 without affecting TRPM6, showcasing its potential for broader therapeutic applications beyond AKT inhibition .

Propiedades

IUPAC Name |

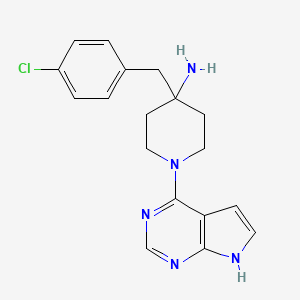

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIDZIGAXXNODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590818 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885499-61-6 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.